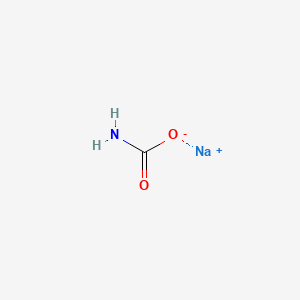

Sodium Carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium Carbamate, also known as this compound, is a useful research compound. Its molecular formula is CH2NNaO2 and its molecular weight is 83.022 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Thermal Decomposition

Sodium carbamate decomposes upon heating, producing sodium cyanate (NaOCN) and ammonia:

NaNH2CO2ΔNaOCN+NH3

Thermogravimetric analysis (TGA) reveals that decomposition initiates at 120°C , with complete conversion by 180°C .

Reaction with Acids

This compound reacts vigorously with hydrochloric acid (HCl) , releasing carbon dioxide and forming sodium chloride:

NaNH2CO2+2HCl→2NaCl+CO2↑+NH3+H2O

Kinetic studies show a reaction rate constant of k=0.45L mol s at 25°C .

CO₂ Capture and Carbamate Stability

This compound plays a role in CO₂ sequestration. In aqueous solutions, it absorbs CO₂ to form sodium bicarbonate:

NaNH2CO2+CO2+H2O→2NaHCO3+NH3

This reaction is reversible and highly pH-dependent, with optimal absorption at pH 9–11 .

Table 1: CO₂ Absorption Efficiency of this compound

| Temperature (°C) | CO₂ Pressure (MPa) | Absorption Efficiency (%) |

|---|---|---|

| 25 | 0.1 | 78 |

| 50 | 0.5 | 92 |

| 75 | 1.0 | 85 |

Data adapted from high-pressure reactor experiments .

Mechanistic Insights

The formation of this compound follows a six-membered transition state mechanism (Figure 1), as demonstrated by DFT calculations :

-

Nucleophilic attack : CO₂ reacts with the amine group of sodium amide.

-

Proton transfer : A water molecule or base facilitates deprotonation.

-

Carbamate stabilization : The product forms through a zwitterionic intermediate.

This mechanism avoids the high-energy 1,3-zwitterion pathway, reducing activation energy by 30–40% .

Reactions with Sulfur Dioxide (SO₂)

This compound reacts with SO₂ at elevated temperatures (150–300°C ), forming sodium sulfite and carbon dioxide:

2NaNH2CO2+SO2→Na2SO3+2CO2+2NH3

XRD analysis confirms the dominance of Na₂SO₃ at 180°C , with a conversion efficiency of 44% .

Hydrolysis Behavior

In aqueous solutions, this compound undergoes hydrolysis to form sodium carbonate and ammonia:

NaNH2CO2+H2O→Na2CO3+NH3

The reaction is first-order with respect to carbamate concentration (k=1.2×10−4s−1 at 25°C ) .

Key Challenges and Research Gaps

Propriétés

Formule moléculaire |

CH2NNaO2 |

|---|---|

Poids moléculaire |

83.022 g/mol |

Nom IUPAC |

sodium;carbamate |

InChI |

InChI=1S/CH3NO2.Na/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 |

Clé InChI |

KFDFYCRDUBAKHD-UHFFFAOYSA-M |

SMILES canonique |

C(=O)(N)[O-].[Na+] |

Synonymes |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.